6-(Trifluoromethyl)indoline
Overview
Description
Synthesis Analysis
The synthesis of 6-(Trifluoromethyl)indoline and related compounds involves multiple strategies, including palladium-catalyzed C-N and C-C coupling reactions, addition-elimination/arylation, amidohydroxylation reactions, and reactions involving 2-alkynylaniline with trifluoromethanesulfanylamide. These methodologies facilitate the introduction of the trifluoromethyl group into the indoline framework, enhancing the compounds' chemical and physical properties (Thomas & Tyagi, 2010); (Zhu et al., 2011); (Correa et al., 2006).
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)indoline derivatives is characterized by their unique indoline core modified with a trifluoromethyl group. This modification impacts the electronic absorption and emission spectra, influencing the compounds' optical and electrochemical behaviors. The presence of the trifluoromethyl group contributes to the compounds' enhanced thermal stability and higher glass transition temperatures, as indicated by studies on similar fluorinated indoline derivatives (Thomas & Tyagi, 2010).
Chemical Reactions and Properties
6-(Trifluoromethyl)indoline derivatives undergo various chemical reactions, including radical-mediated dearomatization, decarboxylative cycloadditions, and reactions with sulfinate reagents, leading to the formation of fluorinated spirocyclic indolines and other structurally complex molecules. These reactions demonstrate the versatility of the 6-(Trifluoromethyl)indoline scaffold in organic synthesis and its potential in constructing biologically active molecules (Ryzhakov et al., 2017); (Punna et al., 2018).
Scientific Research Applications
1. Metal-free Oxidative Trifluoromethylation of Indoles
- Summary of Application: This research describes an efficient method of synthesizing 2-trifluoromethylindoles from indoles using CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position .
- Methods of Application: The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .
- Results or Outcomes: The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .
2. Palladium-catalyzed Regioselective Functionalization of Unactivated Alkenes
- Summary of Application: This research describes a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This method provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .
Safety And Hazards
The safety information for 6-(Trifluoromethyl)indoline indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The future directions for 6-(Trifluoromethyl)indoline could involve further exploration of its synthesis methods and potential applications. The compound’s trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity . Therefore, it would be interesting to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .
properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBVZCBWSHFMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436423 | |
Record name | 6-(Trifluoromethyl)indoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)indoline | |
CAS RN |
181513-29-1 | |
Record name | 6-(Trifluoromethyl)indoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethyl)indoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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